N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves several steps, including N-methylation, reduction, condensation, and oxidation reactions. For instance, the synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole involves N-methylation of 5-nitro-1H-indazole followed by reduction and condensation with furoyl chloride. The final product is obtained through Jacobson oxidation of the corresponding carbothioamide . Although the exact synthesis of "N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide" is not described, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of the compound would likely feature a furan ring, a pyrazine ring, and a thiazole ring, all connected through a carboxamide linkage. The furan and thiazole rings are known to impart certain chemical properties and reactivity patterns to the molecules they are part of. The papers do not provide specific details on the molecular structure analysis of the exact compound but do discuss related structures .
Chemical Reactions Analysis
The papers describe various chemical reactions involving furan and thiazole derivatives. For example, the synthesis of furanyl and pyranyl derivatives from silylated carboxamides involves reactions with chlorinated furan or pyran . Additionally, the synthesis of azole and furan derivatives incorporating a thiazolo(3,2-a)benzimidazole moiety involves reactions with N-nucleophiles and subsequent transformations to produce pyrazole, isoxazole, and pyrimidinethione derivatives . These reactions highlight the versatility and reactivity of furan and thiazole-containing compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of "N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide" can be inferred from the properties of similar compounds. Furan derivatives are known to have significant biological activities, and their incorporation into other heterocyclic frameworks often results in compounds with potential pharmacological applications . Thiazole derivatives are also important in medicinal chemistry due to their stability and reactivity . The exact physical properties such as melting point, solubility, and stability of the compound would require experimental determination.
properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c18-13(10-7-20-8-17-10)16-6-9-12(15-4-3-14-9)11-2-1-5-19-11/h1-5,7-8H,6H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEBDWASMAUUHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2CNC(=O)C3=CSC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide |
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